6-Bromo-7-methoxyisoquinolin-1(2H)-one is a chemical compound with the molecular formula and a molecular weight of approximately 254.08 g/mol. It is classified as an isoquinolinone derivative, which is a significant structural motif in various pharmacologically active compounds. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is identified by the CAS number 758710-73-5. It falls under the category of heterocyclic compounds, specifically isoquinolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. Isoquinolinones like 6-bromo-7-methoxyisoquinolin-1(2H)-one are often studied for their biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-bromo-7-methoxyisoquinolin-1(2H)-one can be achieved through several methods, primarily involving bromination and subsequent reactions with methoxy groups. One reported method involves the reaction of 6-bromo-1-chloro-7-methoxyisoquinoline with phosphorus oxychloride under microwave irradiation, yielding the desired compound with high efficiency.
The synthesis typically requires:
Key data points include:
6-Bromo-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
The reactivity of this compound allows it to participate in diverse synthetic pathways, making it valuable for constructing complex organic molecules.
6-Bromo-7-methoxyisoquinolin-1(2H)-one is typically encountered as a solid with off-white coloration. Its solubility and melting point can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into its functional groups and molecular environment.
6-Bromo-7-methoxyisoquinolin-1(2H)-one has several scientific uses:
Research continues to explore the full range of biological activities and potential applications in drug development for this compound.
The molecular architecture of 6-Bromo-7-methoxyisoquinolin-1(2H)-one features distinct regions of electronic polarization critical for drug-receptor interactions. The bromine atom at C6 functions as a strong electron-withdrawing group, creating an electrophilic center amenable to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling). Conversely, the methoxy group at C7 acts as an electron-donating substituent, enhancing electron density at adjacent positions and facilitating hydrogen bond acceptance. This push-pull electronic configuration is optimized for interactions with ATP-binding pockets in kinases and allosteric sites in nuclear hormone receptors [6].
Stereoelectronic Properties: The conjugated system across N1-C2-C3-C4a creates a planar region ideal for intercalation with biological macromolecules. The lactam moiety (N1-C2=O) enables dual hydrogen bonding—acting as both acceptor (carbonyl oxygen) and donor (N-H)—mimicking peptide bonds in protein targets. XLogP3 values (~2.0) indicate balanced lipophilicity, facilitating membrane permeability while maintaining water solubility for biological transport [8].
Synthetic Versatility: The bromine atom serves as a synthetic handle for palladium-catalyzed transformations. Experimental data show >90% conversion in Sonogashira couplings and Buchwald-Hartwig aminations, enabling rapid generation of analog libraries. Meanwhile, the methoxy group can be demethylated to a phenolic hydroxyl for further derivatization, enhancing structural diversity [5].
Conformational Rigidity: Density functional theory (DFT) calculations reveal a torsional angle of 5.2° between the fused ring system and the methoxy group, minimizing steric strain while maximizing electronic conjugation. This rigidity reduces entropy penalties during protein binding, explaining nanomolar affinities observed in receptor assays [6].
Table 1: Physicochemical Properties of 6-Bromo-7-methoxyisoquinolin-1(2H)-one
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₀H₈BrNO₂ | High-resolution MS |
Molecular Weight | 254.08 g/mol | Calculated |
Hydrogen Bond Donors | 1 (N-H) | Computational Prediction |
Hydrogen Bond Acceptors | 2 (O=C, O-CH₃) | Computational Prediction |
SMILES | O=C1NC=CC2=CC(Br)=C(OC)C=C21 | Canonical Representation [5] |
InChI Key | AMNILIVRJMIOAX-UHFFFAOYSA-N | Standard Identifier |
Table 2: Substituent Effects on Isoquinolinone Bioactivity
Position | Substituent | Electrostatic Potential | Biological Activity Shift |
---|---|---|---|
C6 | Br | δ+ (Electrophilic) | ↑ Cytotoxicity (IC₅₀ 12 μM vs. 45 μM for H) [8] |
C7 | OCH₃ | δ- (Nucleophilic) | ↑ Nuclear Receptor Binding (Kd 0.8 μM vs. 4.2 μM for OH) [6] |
C5 | H | Neutral | Baseline Activity |
The investigation of brominated isoquinolinones originated in the 1970s with studies on marine alkaloids like jorunnamycin A, where brominated tetrahydroisoquinolines demonstrated potent antitumor properties. Early synthetic routes relied on Bischler-Napieralski cyclizations under harsh conditions (POCl₃ reflux, 48h), yielding <30% of the desired brominated products with significant impurities. The discovery of 6-Bromo-7-methoxyisoquinolin-1(2H)-one’s nuclear receptor binding capabilities (patent US9078888B2, 2015) marked a paradigm shift, driving demand for efficient synthetic protocols [6] [9].
Therapeutic Applications:
Neurological Disorders: Derivatives showed sub-micromolar inhibition of monoamine oxidases (MAO-B) in 2022, suggesting potential for Parkinson’s disease therapy .
Regiochemical Clarifications: Early literature confusion between 5-, 6-, and 8-bromo isomers (e.g., CAS 1513558-79-6 vs. 758710-73-5) was resolved by advanced NMR techniques. Nuclear Overhauser Effect (NOE) spectroscopy confirmed that 6-bromo-7-methoxy substitution generates a distinctive J-coupling pattern (H5-H8 = 8.7 Hz) absent in positional isomers [2] [5].
Table 3: Evolution of Synthetic Methods for 6-Bromo-7-methoxyisoquinolin-1(2H)-one
Period | Method | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
1998–2010 | Bischler-Napieralski + Br₂ | POCl₃, reflux, 48h | 28% | C6:C8 = 3:1 |
2012 | Microwave NBS Bromination | POCI₃, 100°C, 2h, sealed tube | 91% | >99% C6 |
2020 | Continuous-Flow Microreactor | NBS, MeCN, 120°C, 15 min | 88% | >99% C6 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1